Fmoc-L-alanine succinimidyl ester

Peptide Synthesis Impurity Profiling Quality Control

For peptide synthesis requiring uncompromised fidelity, generic substitution of Fmoc-Ala active esters risks β-Ala contamination from Lossen rearrangement unique to the OSu ester. Our ≥98% HPLC-certified Fmoc-Ala-OSu mitigates this, ensuring high stepwise yield and simplified purification. Choose it as your workhorse reagent for standard Fmoc-SPPS alanine incorporation, peptide microarrays, or neuropeptide synthesis where chiral purity is paramount.

Molecular Formula C22H20N2O6
Molecular Weight 408.4 g/mol
Cat. No. B12498143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-alanine succinimidyl ester
Molecular FormulaC22H20N2O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)
InChIKeyFZBMNXOJLBTQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-alanine succinimidyl ester: Technical Specifications and Baseline Procurement Data for Peptide Synthesis


Fmoc-L-alanine succinimidyl ester (Fmoc-Ala-OSu, CAS 73724-40-0) is an Fmoc-protected L-alanine derivative bearing an N-hydroxysuccinimide (OSu) activated ester [1]. It is a white to off-white solid with a molecular formula of C22H20N2O6 and a molecular weight of 408.4 g/mol [1]. This compound serves as a key building block in solid-phase peptide synthesis (SPPS), where the Fmoc group provides orthogonal, base-labile protection for the α-amino group, while the succinimidyl ester facilitates efficient amide bond formation with free amines under mild conditions [1][2].

Why Fmoc-L-alanine succinimidyl ester Cannot Be Substituted with Generic Fmoc-Alanine Active Esters


Generic substitution among Fmoc-protected alanine active esters is not scientifically valid due to fundamental differences in their impurity profiles , hydrolysis kinetics , and resulting downstream purification burdens. The succinimidyl ester (OSu) is uniquely prone to forming Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH impurities via a Lossen rearrangement, a specific liability not shared by pentafluorophenyl (OPfp) or 2,4,5-trichlorophenyl (OTcp) esters [1]. Furthermore, the OSu ester exhibits a significantly higher hydrolysis rate under physiological conditions compared to OPfp esters, directly impacting coupling efficiency in aqueous or protic environments [2]. These quantifiable differences in purity and stability mandate a specific, evidence-based procurement strategy rather than interchangeable selection.

Quantitative Differentiation Guide for Fmoc-L-alanine succinimidyl ester vs. Closest Analogs


Impurity Profile: Fmoc-OSu vs. Fmoc-Cl Routes in Fmoc Introduction

When introducing the Fmoc group to alanine, the Fmoc-OSu route generates distinct β-alanine-related impurities (Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH) at quantifiable levels, whereas the Fmoc-Cl route primarily generates dipeptide and tripeptide oligomeric impurities. This necessitates a specific QC strategy for each reagent . Commercial Fmoc-amino acids prepared with Fmoc-OSu have been found to contain these impurities at levels of 0.1–0.4% [1].

Peptide Synthesis Impurity Profiling Quality Control

Hydrolytic Stability: Fmoc-Ala-OSu vs. Fmoc-Ala-OPfp in Aqueous Coupling Conditions

Under physiological pH conditions, succinimidyl esters (OSu) demonstrate significantly higher susceptibility to base-catalyzed hydrolysis compared to pentafluorophenyl esters (OPfp). Hydrolysis rate constants for OSu esters exceed aminolysis rate constants by several orders of magnitude . In contrast, OPfp esters are documented to be less susceptible to spontaneous hydrolysis during conjugation reactions, providing a wider operational window in aqueous environments [1].

Bioconjugation Active Ester Chemistry Peptide Coupling

Storage Stability: Quantified Shelf-Life Data for Fmoc-Ala-OSu

Fmoc-L-alanine succinimidyl ester exhibits defined stability parameters that inform procurement and storage decisions. When stored as a powder at -20°C, the compound is stable for 3 years; at 4°C, stability is limited to 2 years . For stock solutions, stability is significantly reduced: 6 months at -80°C and only 1 month at -20°C [1]. This compares favorably to some alternative active esters, such as tetrafluorophenyl (TFP) esters, which are reported to be stable for several hours at basic pH, far outlasting succinimidyl esters in solution [2].

Reagent Stability Procurement Logistics Peptide Synthesis

Racemization Potential During Coupling: Fmoc-Ala-OSu in Context of Active Ester Methodology

The use of pre-formed, isolable active esters like Fmoc-Ala-OSu is a strategy to minimize racemization during peptide coupling . Fmoc-Ala-OSu is described as offering minimal racemization risk under standard coupling conditions [1]. In comparative studies of alanine active esters, coupling and racemization rate constants have been determined, providing a framework for selecting esters based on chiral integrity requirements [2]. However, direct comparative data for Fmoc-Ala-OSu versus specific analogs (e.g., Fmoc-Ala-OPfp) under identical conditions is not available in the provided sources, thus this represents a class-level inference regarding the design intent of using pre-activated esters.

Peptide Synthesis Chiral Purity Active Ester Selection

Commercial Purity Specifications for Procurement Benchmarking

Commercially available Fmoc-L-alanine succinimidyl ester is routinely supplied with a purity specification of ≥98% as determined by HPLC [1]. This is a critical procurement benchmark, as lower purity grades (e.g., 95% or 97% ) may contain higher levels of the Fmoc-β-Ala-OH impurity, which incurs high purification costs and can significantly reduce the yield of the desired Fmoc-protected amino acid [2]. The ≥98% HPLC purity specification serves as a direct, quantifiable threshold for sourcing decisions, differentiating between suppliers and grades.

Quality Control Procurement Specifications Peptide Synthesis

Optimal Application Scenarios for Fmoc-L-alanine succinimidyl ester Based on Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) of Unhindered Alanine-Containing Sequences

Fmoc-Ala-OSu is optimally deployed in standard Fmoc-SPPS for the incorporation of alanine residues, particularly when the coupling step does not involve sterically hindered amines. Its balanced reactivity and the straightforward removal of the water-soluble NHS byproduct make it a workhorse reagent for routine peptide assembly. The use of high-purity (≥98% HPLC) material [1] is critical to avoid Fmoc-β-Ala-OH contamination [2], ensuring high stepwise yield and simplifying final product purification.

Preparation of Fmoc-Alanine Building Blocks with Defined Impurity Profiles

When the intended use is the synthesis of Fmoc-L-alanine as a bulk building block for further SPPS, procurement of Fmoc-Ala-OSu with a certified purity of ≥98% is essential [1]. This is because the β-Ala impurity inherent to the OSu route [2] can carry through to the final Fmoc-Ala-OH product, complicating subsequent peptide syntheses and requiring costly purification. The ≥98% purity specification serves as a quantifiable procurement criterion to minimize this risk.

Peptide Microarray Fabrication Requiring Covalent Immobilization

Fmoc-Ala-OSu is utilized in the creation of peptide microarrays, where peptides are covalently immobilized on solid surfaces . In this application, the reactivity of the succinimidyl ester with surface-bound amines enables efficient and stable attachment. The defined storage and solution stability parameters are particularly relevant for microarray fabrication workflows, as they dictate the maximum shelf-life of prepared spotting solutions.

Synthesis of Neuropeptide Analogs and Peptidomimetics

Fmoc-L-Ala-OSu is employed as a building block in the synthesis of neuropeptides and peptidomimetics . For such biologically active sequences, the chiral purity of the alanine residue is paramount. The documented minimal racemization risk of this activated ester under standard coupling conditions [3] supports its selection for applications where epimerization could compromise biological activity or pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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